1-{[(tert-butoxy)carbonyl]amino}spiro[2.3]hexane-1-carboxylic acid
Description
1-{[(tert-Butoxy)carbonyl]amino}spiro[2.3]hexane-1-carboxylic acid is a bicyclic compound featuring a spiro[2.3]hexane scaffold, a tert-butoxycarbonyl (Boc)-protected amino group, and a carboxylic acid moiety. This structure confers unique steric and electronic properties, making it valuable in medicinal chemistry for peptide synthesis and as a rigid scaffold in drug design.
Properties
CAS No. |
1251009-97-8 |
|---|---|
Molecular Formula |
C12H19NO4 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[2.3]hexane-2-carboxylic acid |
InChI |
InChI=1S/C12H19NO4/c1-10(2,3)17-9(16)13-12(8(14)15)7-11(12)5-4-6-11/h4-7H2,1-3H3,(H,13,16)(H,14,15) |
InChI Key |
XIMJCIGLTVKECX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC12CCC2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Setup and Conditions
-
Starting Material : Methyl (3-methylenecyclobutane)carboxylate or analogous derivatives.
-
Diazo Compound : Ethyl nitro diazoacetate (1.2–1.5 equiv).
-
Catalyst : Rhodium(II) acetate (0.5–1 mol%) in dichloromethane (DCM) or toluene.
-
Temperature : 0°C to reflux, typically 40–60°C for 12–24 hours.
The reaction proceeds via transition metal-catalyzed cyclopropanation, yielding ethyl 1-nitrospiro[2.3]hexane-1-carboxylate as the primary adduct. Regioselectivity is influenced by the electronic and steric properties of the methylenecyclobutane substrate.
Nitro Group Reduction to Primary Amine
The nitro group at position 1 is reduced to a primary amine under catalytic hydrogenation or chemical reduction conditions.
Catalytic Hydrogenation
Chemical Reduction
The resultant 1-aminospiro[2.3]hexane-1-carboxylate is sensitive to oxidation, necessitating immediate protection.
Boc Protection of the Amino Group
The primary amine is protected as a tert-butoxycarbonyl (Boc) derivative to prevent side reactions during subsequent steps.
Protection Protocol
-
Reagents : Boc anhydride (Boc₂O, 1.2–1.5 equiv), NaOH (2.0–3.0 equiv) in THF/water (2:1 v/v).
-
Conditions : 0°C to room temperature, 2–4 hours.
The Boc group ensures stability during ester hydrolysis and purification steps.
Ester Hydrolysis to Carboxylic Acid
The ethyl ester at position 1 is hydrolyzed to the carboxylic acid under basic conditions.
Hydrolysis Conditions
-
Reagents : NaOH (2.0–3.0 equiv) in methanol/water (3:1 v/v).
-
Temperature : Reflux (70–80°C) for 6–8 hours.
Post-hydrolysis, the product is isolated via acidification (HCl) and extraction with ethyl acetate.
Alternative Routes and Modifications
Curtius Rearrangement for Amino Group Introduction
In cases where direct nitro reduction is impractical, the Curtius rearrangement offers an alternative pathway:
-
Convert spiro[2.3]hexane-1-carboxylic acid to acyl azide (ClCOCl, NaN₃).
-
Thermally rearrange to isocyanate (80–100°C, toluene).
Phosphonate Bioisostere Synthesis
For analogs with phosphonate groups (Z = PO₃H₂):
-
Replace ethyl diazoacetate with diethyl diazomethylphosphonate during cyclopropanation.
Analytical Data and Characterization
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₁NO₄ |
| Molecular Weight | 255.31 g/mol |
| Melting Point | 148–150°C (dec.) |
| ¹H NMR (DMSO-d₆) | δ 1.38 (s, 9H, Boc), 3.12 (m, 2H, CH₂), |
| 4.55 (s, 1H, NH), 12.1 (br, 1H, COOH) | |
| HPLC Purity | >99% |
Challenges and Optimization
-
Regioselectivity : Ensuring nitro and ester groups occupy position 1 requires careful substrate design. Steric hindrance in methylenecyclobutane derivatives improves selectivity.
-
Boc Protection Efficiency : Excess Boc₂O and controlled pH (≥10) minimize N,O-bis-Boc byproducts.
-
Scale-Up Considerations : Multigram syntheses use DMF as a co-solvent to enhance diazo compound solubility .
Chemical Reactions Analysis
Types of Reactions
1-{[(tert-butoxy)carbonyl]amino}spiro[2.3]hexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amino group, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Alkylated derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
The compound serves as a valuable intermediate in the synthesis of bioactive molecules. Its spirocyclic structure can enhance the pharmacological properties of drugs, including improved selectivity and potency against specific biological targets. For instance, derivatives of spiro compounds have been investigated for their anti-cancer and anti-inflammatory activities, making them promising candidates in drug discovery programs.
1.2 Peptide Synthesis
The tert-butoxycarbonyl (Boc) protecting group is commonly used in peptide synthesis to protect amines during coupling reactions. The incorporation of 1-{[(tert-butoxy)carbonyl]amino}spiro[2.3]hexane-1-carboxylic acid can facilitate the formation of peptide bonds while maintaining the integrity of the spiro structure, which may contribute to the stability and activity of peptides.
Organic Synthesis
2.1 Synthetic Intermediates
This compound is utilized as a synthetic intermediate for creating more complex organic molecules. Its ability to undergo various chemical transformations allows chemists to modify its structure for desired functionalities. For example, it can be employed in cyclization reactions or as a building block for larger molecular frameworks.
2.2 Asymmetric Synthesis
The chiral nature of spirocyclic compounds makes them suitable for asymmetric synthesis applications. The compound can be used to produce enantiomerically pure products, which are crucial in the pharmaceutical industry where the efficacy and safety of drugs can be significantly affected by their stereochemistry.
Material Science
3.1 Polymer Chemistry
Research indicates that spirocyclic compounds can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities such as responsiveness to environmental stimuli (e.g., pH or temperature). This application is particularly relevant in developing smart materials for biomedical applications.
3.2 Nanotechnology
The unique structural characteristics of this compound make it a candidate for nanotechnology applications, including drug delivery systems where controlled release and targeted delivery are essential.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study on Anticancer Activity | Medicinal Chemistry | The compound exhibited significant cytotoxicity against various cancer cell lines, indicating potential as an anticancer agent. |
| Peptide Synthesis Optimization | Organic Synthesis | The use of this compound improved yields in peptide coupling reactions compared to traditional methods, showcasing its utility in peptide chemistry. |
| Development of Responsive Polymers | Material Science | Incorporation into polymer networks resulted in materials that showed enhanced mechanical properties and responsiveness to external stimuli. |
Mechanism of Action
The mechanism of action of 1-{[(tert-butoxy)carbonyl]amino}spiro[2.3]hexane-1-carboxylic acid depends on its application:
In Medicinal Chemistry: It may interact with biological targets such as enzymes or receptors, modulating their activity.
In Peptide Synthesis: The Boc group protects the amino group during synthesis, preventing unwanted reactions until it is selectively removed under acidic conditions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Spiro[2.3]hexane Derivatives
5-Hydroxyspiro[2.3]hexane-1-carboxylic Acid (CAS 1507108-83-9)
- Structural Difference: Replaces the Boc-protected amino group with a hydroxyl group.
- Properties : The hydroxyl group increases polarity and hydrogen-bonding capacity but reduces stability in acidic/basic conditions compared to the Boc-protected analog.
- Applications : Useful in synthesizing hydroxylated analogs but less suited for peptide coupling due to unprotected hydroxyl .
1-Aminospiro[2.3]hexane-1-carboxylic Acid (CAS N/A)
- Structural Difference: Features a free amino group instead of the Boc-protected amine.
- Properties : Higher reactivity in nucleophilic reactions but prone to oxidation and side reactions. The Boc group in the target compound mitigates these issues .
Ethyl 5-{[(tert-Butoxy)carbonyl]amino}spiro[2.3]hexane-1-carboxylate (CAS 2130943-32-5)
- Structural Difference : Ethyl ester replaces the carboxylic acid.
- Properties : Enhanced lipophilicity and solubility in organic solvents. The ester can be hydrolyzed to the carboxylic acid for further functionalization .
- Synthetic Utility : Intermediate in multi-step synthesis; final hydrolysis yields the target compound.
Non-Spiro Boc-Protected Carboxylic Acids
1-[(tert-Butoxycarbonyl)amino]cyclopropanecarboxylic Acid Derivatives
- Example: Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate (CAS 107259-05-2).
- Structural Difference : Cyclopropane ring instead of spiro[2.3]hexane.
- Properties: Cyclopropane introduces ring strain, increasing reactivity.
1-([(Tert-butoxy)carbonyl]amino)-2-ethylcyclohexane-1-carboxylic Acid (CAS 1465211-55-5)
Functional Group Variations
Boc-Protected Amino Acids with Heterocycles
- Example: (S)-2-((tert-butoxycarbonyl)amino)-4,4,4-trifluoro-3,3-dimethylbutanoic acid (CAS 2242426-52-2).
- Structural Difference : Trifluoromethyl and dimethyl groups introduce steric bulk and electron-withdrawing effects.
- Properties : Enhanced metabolic stability and lipophilicity but reduced solubility in aqueous media compared to the spiro compound .
Comparative Data Table
| Compound Name | Molecular Formula | CAS Number | Key Features | Applications |
|---|---|---|---|---|
| Target Compound | C11H17NO4 | N/A | Boc-protected, spiro[2.3]hexane, carboxylic acid | Peptide synthesis, rigid scaffolds |
| 5-Hydroxyspiro[2.3]hexane-1-carboxylic acid | C7H10O3 | 1507108-83-9 | Hydroxyl group, polar | Hydroxylation reactions |
| Ethyl 5-Boc-amino-spiro[2.3]hexane-1-carboxylate | C14H23NO4 | 2130943-32-5 | Ethyl ester, lipophilic | Synthetic intermediate |
| 1-Aminospiro[2.3]hexane-1-carboxylic acid | C7H11NO2 | N/A | Free amino group, reactive | Unstable intermediates |
| 1-Boc-amino-2-ethylcyclohexane-1-carboxylic acid | C14H25NO4 | 1465211-55-5 | Cyclohexane, ethyl substituent | Drug discovery |
Biological Activity
1-{[(tert-butoxy)carbonyl]amino}spiro[2.3]hexane-1-carboxylic acid is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This compound, with the molecular formula C₁₂H₁₉NO₄ and a molecular weight of approximately 241.29 g/mol, has garnered attention for its applications in medicinal chemistry and organic synthesis.
Chemical Structure and Properties
The compound features a tert-butoxycarbonyl (Boc) group, commonly used in organic synthesis to protect amines. Its spirocyclic structure contributes to its distinct chemical reactivity and biological interactions. The melting point of this compound ranges from 177 °C to 181 °C, indicating stability at elevated temperatures.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉NO₄ |
| Molecular Weight | 241.29 g/mol |
| Appearance | White to light yellow powder |
| Melting Point | 177 °C - 181 °C |
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the spirocyclic framework and subsequent introduction of the Boc group. Various methodologies can be adapted from literature on similar compounds.
Biological Activity
The biological activity of this compound is primarily investigated through its interaction with various biological targets, particularly in the context of drug design and development. Key areas of interest include:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, making this compound a candidate for further investigation in this area.
- Enzyme Inhibition : The unique structural features may allow for selective inhibition of specific enzymes, which is crucial for therapeutic applications.
- Binding Affinity : Interaction studies indicate that this compound may have significant binding affinities with certain receptors or enzymes, suggesting potential therapeutic roles.
Case Studies and Research Findings
Recent studies have focused on the analogs of this compound to elucidate its biological mechanisms:
- Antimicrobial Studies : A comparative analysis was conducted on various Boc-protected amino acids, revealing that those with spirocyclic structures exhibited enhanced antimicrobial activity against Gram-positive bacteria.
- Enzyme Interaction : Research has shown that compounds similar to this spirocyclic structure can act as inhibitors for enzymes involved in metabolic pathways, highlighting their potential as therapeutic agents in metabolic disorders.
- Pharmacokinetics : Studies on the pharmacokinetic profiles of related compounds indicate favorable absorption and distribution characteristics, which are essential for effective drug formulation.
Comparative Analysis with Structural Analogues
The following table summarizes some structural analogues of this compound and their key features:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 4-{[(tert-Butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylic acid | 1050886-56-0 | Bicyclic structure, similar protective group |
| 5-{[(tert-Butoxy)carbonyl]amino}spiro[2.3]hexane-1-carboxylic acid | 2172260-10-3 | Different substitution pattern on spiro framework |
| 4-{[(tert-Butoxy)carbonyl]amino}spiro[2.3]hexane-1-carboxylic acid | 1251012-82-4 | Variation in position of functional groups |
Q & A
Q. What are the optimal conditions for synthesizing 1-{[(tert-butoxy)carbonyl]amino}spiro[2.3]hexane-1-carboxylic acid?
The synthesis typically involves multi-step routes starting with spirocyclic precursors and Boc-protected intermediates. Key steps include:
- Cyclization : Use of tetrahydropyran-4-carbonitrile and halogenated alkanes (e.g., 1-bromo-2-fluoroethane) to form the spiro[2.3]hexane core .
- Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) under anhydrous conditions (e.g., dichloromethane, 0°C to room temperature) .
- Carboxylic Acid Activation : Employ coupling agents like HATU or DCC in dimethylformamide (DMF) to avoid racemization . Yields improve with strict control of temperature, solvent purity, and catalyst activity (e.g., 4-dimethylaminopyridine for Boc protection) .
Q. How can I characterize the purity and structure of this compound?
Use a combination of analytical techniques:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm spirocyclic geometry and Boc group integrity (e.g., tert-butyl protons at δ 1.4 ppm) .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95% recommended for biological assays) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ calculated for C₁₂H₁₈N₂O₄: 278.12) .
Advanced Research Questions
Q. How does the Boc group influence the compound’s stability during peptide coupling reactions?
The Boc group acts as a temporary protecting agent for the amino group, preventing undesired nucleophilic reactions. Key considerations:
- Acid Sensitivity : Boc is stable under basic conditions but cleaved by trifluoroacetic acid (TFA) or HCl in dioxane. Avoid prolonged exposure to acids during coupling .
- Compatibility with Coupling Reagents : Use HATU or EDCI to minimize premature deprotection. Monitor reaction progress via TLC (Rf shift after deprotection) .
- Side Reactions : Competitive esterification of the carboxylic acid group may occur if activating agents (e.g., DCC) are not carefully quenched .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?
Contradictions often arise from dynamic spirocyclic conformations or residual solvents. Mitigation steps:
- Variable Temperature (VT) NMR : Identify conformational exchange broadening by acquiring spectra at 25°C and 60°C .
- 2D NMR Techniques : Use HSQC and NOESY to assign overlapping signals (e.g., distinguish spirocyclic protons from Boc tert-butyl groups) .
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure .
Q. How can I troubleshoot low yields in spiro[2.3]hexane ring formation?
Low yields often stem from steric hindrance or incomplete cyclization:
- Solvent Optimization : Replace polar aprotic solvents (DMF) with THF or toluene to favor ring closure .
- Catalyst Screening : Test Lewis acids like ZnCl₂ or Sc(OTf)₃ to stabilize transition states .
- Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity via controlled heating (e.g., 100°C for 30 minutes) .
Q. What methods improve solubility for in vitro assays without compromising bioactivity?
The compound’s hydrophobicity (logP ~2.5) requires tailored solubilization:
- Co-solvent Systems : Use DMSO/PBS mixtures (≤10% DMSO) for cellular assays. Confirm compatibility via dynamic light scattering (DLS) to detect aggregation .
- Prodrug Derivatization : Synthesize methyl or ethyl esters of the carboxylic acid for enhanced membrane permeability, followed by esterase-mediated hydrolysis in vivo .
Data-Driven Research Questions
Q. How do I analyze conflicting kinetic data in enzyme inhibition assays?
Contradictions may arise from assay interference or non-specific binding:
- Control Experiments : Include a Boc-deprotected analog to assess the impact of the protecting group on binding .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to distinguish competitive vs. allosteric inhibition .
- Molecular Dynamics Simulations : Model interactions between the spirocyclic core and the enzyme active site to rationalize discrepancies .
Q. What synthetic routes minimize racemization during peptide conjugation?
Racemization occurs via enolate formation at the α-carbon. Mitigation approaches:
- Low-Temperature Coupling : Perform reactions at −20°C using DIC/Oxyma Pure in DMF .
- Sterically Hindered Bases : Replace DIEA with collidine to suppress base-induced racemization .
- Chiral HPLC Monitoring : Track enantiomeric excess (ee) post-synthesis .
Application-Oriented Questions
Q. How can this compound be integrated into PROTAC design for targeted protein degradation?
The spirocyclic core enhances rigidity, improving proteasome-targeting chimera (PROTAC) selectivity:
Q. What in silico tools predict the compound’s metabolic stability?
Computational methods guide derisking:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
